2-Amino-1,5,6-trimethylimidazo [4,5-b] Pyridine
Overview
Description
1,5,6-Trimethylimidazo[4,5-b]pyridin-2-amine is an organic compound with the molecular formula C₉H₁₂N₄ and a molecular weight of 176.22 g/mol . It is a potential food mutagen and is often studied for its mutagenic properties . This compound is a heterocyclic amine, which means it contains a ring structure composed of carbon and nitrogen atoms .
Biochemical Analysis
Biochemical Properties
The role of 2-Amino-1,5,6-trimethylimidazo [4,5-b] Pyridine in biochemical reactions is significant. It interacts with various enzymes, proteins, and other biomolecules. It has been shown to be a potent inhibitor of angiogenesis in vitro and in vivo
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
The synthesis of 1,5,6-Trimethylimidazo[4,5-b]pyridin-2-amine typically involves multi-step reactions. One common method includes the cyclization of methylcyclopentadiene and 2,4-diamino-6-methylpyridine . The reaction conditions often require the presence of specific catalysts and solvents to facilitate the cyclization process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield .
Chemical Reactions Analysis
1,5,6-Trimethylimidazo[4,5-b]pyridin-2-amine undergoes various chemical reactions, including:
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amines .
Scientific Research Applications
1,5,6-Trimethylimidazo[4,5-b]pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of heterocyclic amines and their reactions.
Biology: Researchers study its mutagenic effects on DNA and its potential role in carcinogenesis.
Industry: It is used in the development of new materials and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism by which 1,5,6-Trimethylimidazo[4,5-b]pyridin-2-amine exerts its effects involves its interaction with DNA. It can form adducts with DNA, leading to mutations . The molecular targets include DNA bases, and the pathways involved are related to the activation of metabolic enzymes that convert the compound into reactive intermediates .
Comparison with Similar Compounds
1,5,6-Trimethylimidazo[4,5-b]pyridin-2-amine can be compared with other similar compounds such as:
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: This compound is also a heterocyclic amine and shares similar mutagenic properties.
2-Amino-1,6-dimethylimidazo[4,5-b]pyridine: Another related compound with similar structural features and chemical behavior.
The uniqueness of 1,5,6-Trimethylimidazo[4,5-b]pyridin-2-amine lies in its specific substitution pattern, which influences its reactivity and biological effects .
Properties
IUPAC Name |
1,5,6-trimethylimidazo[4,5-b]pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4/c1-5-4-7-8(11-6(5)2)12-9(10)13(7)3/h4H,1-3H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMHBZDOVFZVQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C1C)N=C(N2C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399454 | |
Record name | TMIP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161091-55-0 | |
Record name | TMIP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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